molecular formula C7H7Br2N B13297608 2-Bromo-3-(1-bromoethyl)pyridine

2-Bromo-3-(1-bromoethyl)pyridine

Cat. No.: B13297608
M. Wt: 264.94 g/mol
InChI Key: DNHMQIJPPHPCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-(1-bromoethyl)pyridine is an organic compound with the molecular formula C7H7Br2N It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(1-bromoethyl)pyridine typically involves the bromination of 3-(1-ethyl)pyridine. One common method is the reaction of 3-(1-ethyl)pyridine with bromine in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2 and 3 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters, such as temperature, concentration, and reaction time, to ensure high yield and purity of the product. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1-bromoethyl)pyridine in chemical reactions involves the electrophilic nature of the bromine atoms, which makes them susceptible to nucleophilic attack. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions . These interactions can influence the reactivity and stability of the compound in various chemical environments.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-3-(1-bromoethyl)pyridine

InChI

InChI=1S/C7H7Br2N/c1-5(8)6-3-2-4-10-7(6)9/h2-5H,1H3

InChI Key

DNHMQIJPPHPCQV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=CC=C1)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.